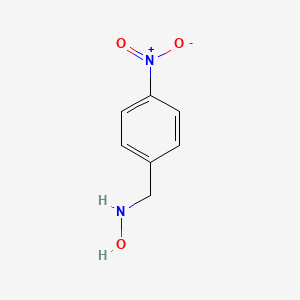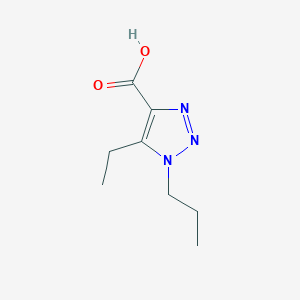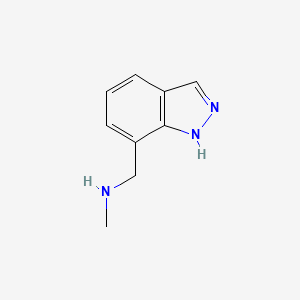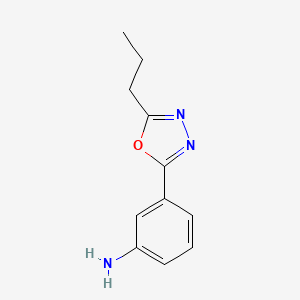
N-hydroxy-4-nitrobenzylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-hydroxy-4-nitrobenzylamine: is a chemical compound with the molecular formula C7H8N2O3 It is characterized by the presence of a nitro group (-NO2) and a hydroxy group (-OH) attached to a benzylamine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-hydroxy-4-nitrobenzylamine can be synthesized through several methods. One common approach involves the nitration of benzylamine, followed by the introduction of a hydroxy group. The nitration process typically uses nitric acid (HNO3) and sulfuric acid (H2SO4) as reagents under controlled temperature conditions. The subsequent hydroxylation can be achieved using hydroxylamine (NH2OH) under basic conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and hydroxylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: N-hydroxy-4-nitrobenzylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitrobenzylamine derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group (-NH2), resulting in the formation of N-hydroxy-4-aminobenzylamine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Nitrobenzylamine derivatives.
Reduction: N-hydroxy-4-aminobenzylamine.
Substitution: Various substituted benzylamine derivatives.
Applications De Recherche Scientifique
N-hydroxy-4-nitrobenzylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: this compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-hydroxy-4-nitrobenzylamine involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxy group may also participate in hydrogen bonding and other interactions that influence the compound’s activity .
Comparaison Avec Des Composés Similaires
4-nitrobenzylamine: Lacks the hydroxy group, resulting in different chemical properties and reactivity.
N-hydroxybenzylamine: Lacks the nitro group, leading to variations in biological activity and applications.
4-hydroxybenzylamine:
Uniqueness: N-hydroxy-4-nitrobenzylamine is unique due to the presence of both nitro and hydroxy groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
2912-97-2 |
|---|---|
Formule moléculaire |
C7H8N2O3 |
Poids moléculaire |
168.15 g/mol |
Nom IUPAC |
N-[(4-nitrophenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C7H8N2O3/c10-8-5-6-1-3-7(4-2-6)9(11)12/h1-4,8,10H,5H2 |
Clé InChI |
JYQIRTMMOJTJTL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CNO)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[4-(Diethylamino)phenyl]but-3-en-2-one](/img/structure/B13536249.png)










